(2R,6S)-2,6-dimethylthian-4-one, cis
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Overview
Description
(2R,6S)-2,6-Dimethylthian-4-one, cis is a chiral compound with two stereocenters, making it an interesting subject for stereochemical studies. This compound is part of the thiane family, which are sulfur-containing heterocycles. The cis configuration refers to the relative positioning of the substituents on the ring, which can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethylthian-4-one, cis can be achieved through various methods. One common approach involves the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrane derivatives through a competitive silyl-Prins cyclization . This method allows for the preparation of disubstituted oxygenated heterocycles in a one-pot sequential reaction, which is sensitive to the structure of the starting alkenylsilyl alcohol and reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods for chiral separation are employed to obtain enantiopure compounds .
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,6-Dimethylthian-4-one, cis undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or thiols.
Scientific Research Applications
(2R,6S)-2,6-Dimethylthian-4-one, cis has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (2R,6S)-2,6-dimethylthian-4-one, cis involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its biological activity. For example, its interaction with enzymes or receptors can lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dihydropinidine: A piperidine alkaloid with similar stereochemical properties.
cis-2,6-Dimethylmorpholine: Another sulfur-containing heterocycle with similar structural features.
Uniqueness
(2R,6S)-2,6-Dimethylthian-4-one, cis is unique due to its specific stereochemistry and the presence of sulfur in its ring structure. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
68226-12-0 |
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Molecular Formula |
C7H12OS |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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